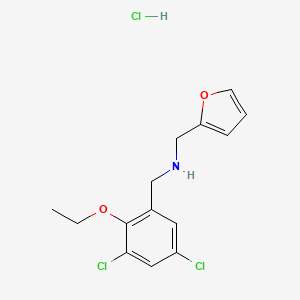![molecular formula C21H19N3O4 B5404844 N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)
N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as OPAP, and it has been found to have several beneficial properties that make it a promising candidate for use in various medical applications.
Mechanism of Action
The mechanism of action of OPAP involves the inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of DNA, and its inhibition leads to the inhibition of DNA synthesis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
OPAP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the enzyme DHFR. Additionally, OPAP has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OPAP in lab experiments is its ability to inhibit the enzyme DHFR, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using OPAP is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on OPAP. One potential direction is the development of new derivatives of OPAP that have improved efficacy and reduced toxicity. Additionally, research could focus on the use of OPAP in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms of action of OPAP and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of OPAP involves the reaction of 2-aminobenzophenone with 3-phenyl-1,2,4-triazole-5-thiol in the presence of sodium hydroxide. The resulting product is then reacted with N-Boc-phenylalanine and acetic anhydride to obtain N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine.
Scientific Research Applications
OPAP has been found to have several potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. Research has shown that OPAP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy.
properties
IUPAC Name |
2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(22-18(21(27)28)13-15-7-3-1-4-8-15)14-24-20(26)12-11-17(23-24)16-9-5-2-6-10-16/h1-12,18H,13-14H2,(H,22,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJKVBRKEPZVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)

![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)

![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5404828.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)
![N-cycloheptyl-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5404841.png)

![N-isobutyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5404858.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-nitrophenol](/img/structure/B5404871.png)